molecular formula C10H14N2O2 B6262353 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1782032-82-9

1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6262353
CAS No.: 1782032-82-9
M. Wt: 194.2
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Description

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1782032-82-9) is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1 and an oxan-4-yl (tetrahydropyran) group at position 3, along with a carbaldehyde moiety at position 4. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol . The oxan-4-yl group introduces a saturated oxygen-containing ring, which may enhance solubility and influence steric and electronic properties compared to aromatic substituents.

Properties

CAS No.

1782032-82-9

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

80

Origin of Product

United States

Preparation Methods

The synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Substitution reactions:

    Formylation: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl and oxan-4-yl groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The pyrazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazole-4-carbaldehyde scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions 1, 3) Molecular Formula Molecular Weight (g/mol) Notable Features
1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde 1: Methyl; 3: Oxan-4-yl C₁₀H₁₄N₂O₂ 194.23 Tetrahydropyran enhances solubility
1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde 1: Phenyl; 3: 2-Thienyl C₁₄H₁₁N₃OS 269.32 Aromatic heterocycles (thienyl) for electronic modulation
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1: Benzoyl; 3: Phenyl C₁₇H₁₂N₂O₂ 276.29 Benzoyl group introduces carbonyl for stability
1-Phenyl-3-(4-(prop-2-yn-1-yloxy)phenyl)-1H-pyrazole-4-carbaldehyde 1: Phenyl; 3: Propargyloxy-phenyl C₂₀H₁₅N₃O₂ 329.36 Propargyl group enables click chemistry applications
1-Methyl-3-(2-pyrazinyl)-1H-pyrazole-4-carbaldehyde 1: Methyl; 3: Pyrazinyl C₉H₈N₄O 188.19 Pyrazinyl substituent for π-π interactions

Key Observations :

  • Solubility: The oxan-4-yl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl or thienyl) due to its oxygen atom and non-planar structure .
  • Electronic Effects : Electron-withdrawing groups (e.g., benzoyl in ) increase electrophilicity at the carbaldehyde, enhancing reactivity in condensation reactions.
  • Steric Hindrance : Bulky substituents like propargyloxy-phenyl may hinder access to the carbaldehyde group, reducing reaction rates compared to smaller groups (e.g., methyl or pyrazinyl).

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (194.23 vs. 329.36 in ) may favor better bioavailability.
  • Thermal Stability : Aromatic substituents (e.g., benzoyl ) generally increase melting points compared to aliphatic groups like oxan-4-yl.

Biological Activity

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities. The unique structural features of this compound, which include a pyrazole ring and an oxan substitution, may confer distinct reactivity patterns and biological properties compared to other similar compounds. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, and it features a pyrazole ring with an oxan substituent. This unique arrangement may enhance its biological activity, making it a candidate for various applications in medicinal chemistry and agriculture.

Property Value
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight196.22 g/mol
Chemical StructurePyrazole ring with oxan substitution

Anticancer Properties

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, this compound has shown promise in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism of action appears to involve the inhibition of key enzymes and pathways associated with cancer proliferation:

  • Topoisomerase II Inhibition : This enzyme plays a crucial role in DNA replication and repair, making it a target for anticancer therapies.
  • EGFR Pathway Modulation : The epidermal growth factor receptor (EGFR) is often overexpressed in cancer cells; compounds that can inhibit this receptor may reduce tumor growth.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. Research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria, which highlights its potential as an antimicrobial agent.

Study 1: Anticancer Evaluation

A study investigating the efficacy of pyrazole derivatives on cancer cell lines found that this compound inhibited the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells significantly. The study utilized various assays to measure cell viability and apoptosis induction.

Study 2: Anti-inflammatory Effects

In another case study focused on anti-inflammatory properties, researchers evaluated the compound's ability to reduce inflammation in murine models. The results indicated a marked decrease in edema and inflammatory markers when treated with the compound, suggesting its therapeutic potential in inflammatory diseases.

Research Findings and Implications

The biological activities of this compound are supported by various studies highlighting its potential as a lead compound for drug development. Its unique structure not only enhances its reactivity but also broadens its application scope in pharmaceutical formulations.

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